molecular formula C20H20N2O3 B5202907 1-[(2,6-Diethoxyphenyl)diazenyl]naphthalen-2-ol

1-[(2,6-Diethoxyphenyl)diazenyl]naphthalen-2-ol

Cat. No.: B5202907
M. Wt: 336.4 g/mol
InChI Key: VIIQWPDZYBKURZ-UHFFFAOYSA-N
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Description

1-[(2,6-Diethoxyphenyl)diazenyl]naphthalen-2-ol is an azo compound, characterized by the presence of a diazenyl group (-N=N-) attached to a naphthalen-2-ol structure Azo compounds are known for their vivid colors and are widely used in dyeing industries

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,6-Diethoxyphenyl)diazenyl]naphthalen-2-ol typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2,6-diethoxyaniline, which is then coupled with naphthalen-2-ol under controlled conditions. The reaction is usually carried out in an acidic medium, often using hydrochloric acid, and at low temperatures to ensure the stability of the diazonium salt.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and reactant concentrations. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are used to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2,6-Diethoxyphenyl)diazenyl]naphthalen-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

1-[(2,6-Diethoxyphenyl)diazenyl]naphthalen-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2,6-Diethoxyphenyl)diazenyl]naphthalen-2-ol, particularly in its role as a dye or in biological applications, involves the interaction of the azo group with various molecular targets. In biological systems, the compound can bind to proteins or nucleic acids, altering their function. The diazenyl group can also undergo redox reactions, influencing cellular processes and potentially leading to cytotoxic effects in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-Methoxyphenyl)diazenyl]naphthalen-2-ol
  • 1-[(3-Methoxyphenyl)diazenyl]naphthalen-2-ol
  • 1-[(4-Methoxyphenyl)diazenyl]naphthalen-2-ol

Uniqueness

1-[(2,6-Diethoxyphenyl)diazenyl]naphthalen-2-ol is unique due to the presence of two ethoxy groups on the phenyl ring, which can influence its electronic properties and reactivity. This structural variation can lead to differences in its chemical behavior and applications compared to its methoxy-substituted counterparts .

Properties

IUPAC Name

1-[(2,6-diethoxyphenyl)diazenyl]naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3/c1-3-24-17-10-7-11-18(25-4-2)20(17)22-21-19-15-9-6-5-8-14(15)12-13-16(19)23/h5-13,23H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIIQWPDZYBKURZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC=C1)OCC)N=NC2=C(C=CC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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